molecular formula C13H7N3Na2O10S B13785369 Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate CAS No. 72152-59-1

Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate

Cat. No.: B13785369
CAS No.: 72152-59-1
M. Wt: 443.26 g/mol
InChI Key: DRNABAUJRSESTF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate (CAS: 946-871-9) is a synthetic azo dye characterized by a benzoid backbone functionalized with hydroxyl, nitro, and sulphonate groups. The compound is synthesized via diazo coupling reactions, as evidenced by its classification as a reaction product with chromium triacetate . Its structure features a central azo (-N=N-) linkage connecting two aromatic systems: a dihydroxybenzoate moiety and a nitrophenylsulphonato-substituted phenyl group. The disodium counterions enhance water solubility, making it suitable for applications in textile dyeing, inks, or biological staining.

Properties

CAS No.

72152-59-1

Molecular Formula

C13H7N3Na2O10S

Molecular Weight

443.26 g/mol

IUPAC Name

disodium;3-[(5-carboxy-2,4-dihydroxyphenyl)diazenyl]-5-nitro-4-oxidobenzenesulfonate

InChI

InChI=1S/C13H9N3O10S.2Na/c17-10-4-11(18)7(3-6(10)13(20)21)14-15-8-1-5(27(24,25)26)2-9(12(8)19)16(22)23;;/h1-4,17-19H,(H,20,21)(H,24,25,26);;/q;2*+1/p-2

InChI Key

DRNABAUJRSESTF-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Detailed Preparation Steps

  • Diazotization:

    • The aromatic amine, typically 2-amino-5-nitro-3-sulphonatophenol or a related derivative, is dissolved in an acidic aqueous medium (usually hydrochloric acid).
    • The solution is cooled to 0–5 °C to stabilize the diazonium salt.
    • Sodium nitrite (NaNO₂) is slowly added to the amine solution under stirring, generating the diazonium salt in situ.
  • Coupling Reaction:

    • The coupling component, 2,4-dihydroxybenzoic acid or its sodium salt, is prepared in a slightly alkaline aqueous medium to enhance nucleophilicity.
    • The diazonium salt solution is added dropwise to the coupling component solution, maintaining low temperature (0–5 °C) and controlled pH (usually around 8–9) to favor azo coupling.
    • The azo coupling occurs at the activated position ortho or para to the hydroxyl groups, forming the azo bond (-N=N-).
  • Salt Formation and Purification:

    • After completion of coupling, the reaction mixture is neutralized with sodium hydroxide to convert the compound into its disodium salt form.
    • The product is isolated by filtration or precipitation.
    • Further purification may include recrystallization from water or aqueous ethanol to enhance purity.

Reaction Conditions and Parameters

Step Parameter Typical Conditions
Diazotization Temperature 0–5 °C
Acid concentration 1–2 M HCl
Sodium nitrite amount Stoichiometric to amine
Coupling pH 8–9 (alkaline)
Temperature 0–5 °C
Neutralization Base Sodium hydroxide (NaOH)
pH Neutral to slightly alkaline (7–9)
Purification Solvent Water or aqueous ethanol
Method Filtration, recrystallization

Alternative Preparation Approaches

  • Some literature suggests the use of sulphonated phenols with pre-installed nitro groups as coupling components to improve regioselectivity and yield.
  • Solid-phase synthesis or pellet-based methods have been patented for related azo dyes to enhance handling and application, though specific details for this compound are limited.

Analytical and Research Data Supporting Preparation

The preparation methods are supported by analytical techniques including:

Summary Table of Preparation Parameters

Parameter Description Notes
Starting materials Aromatic amine (2-amino-5-nitro-3-sulphonatophenol), 2,4-dihydroxybenzoic acid High purity reagents recommended
Diazotization medium Acidic aqueous (HCl) Temperature control critical
Coupling medium Slightly alkaline aqueous pH 8–9 optimal for coupling
Temperature control 0–5 °C during diazotization and coupling Prevents decomposition of diazonium salt
Neutralization agent Sodium hydroxide Converts to disodium salt form
Purification Recrystallization from water or aqueous ethanol Enhances product purity
Analytical confirmation UV-Vis, MS, NMR, HPLC Ensures product identity and purity

Chemical Reactions Analysis

Types of Reactions

Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent playing crucial roles .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on the nature of the modifications .

Scientific Research Applications

Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate involves its interaction with specific molecular targets. The compound’s azo group can participate in electron transfer reactions, while the hydroxyl and nitro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Key Observations:

  • Azo Group Count : The target compound has a single azo group, while others (e.g., 70210-24-1, 6428-26-8) exhibit multiple azo linkages, enhancing conjugation and shifting absorption spectra toward longer wavelengths (bathochromic effect) .
  • Sulphonates and Solubility : All compounds include sulphonate groups for water solubility. Trisodium salts (e.g., C34H24N8O14S3·3Na) exhibit higher solubility than disodium analogs due to increased ionic character .
  • Metal Complexation: The target compound’s chromium association (from synthesis with chromium triacetate) distinguishes it from non-metallized dyes, improving lightfastness by stabilizing the azo linkage against photodegradation .

Physicochemical and Application Differences

Property Target Compound (946-871-9) 70210-24-1 C34H24N8O14S3·3Na 6428-26-8
Color Likely orange-red (nitro + azo) Deep brown (multiple azo) Dark brown (phenylamino) Black (diamino)
Thermal Stability High (chromium complex) Moderate Moderate Low (non-metallized)
Lightfastness Excellent Good Fair Poor
Applications Textiles, specialty coatings Acid dyes for wool Leather, paper dyeing Low-cost industrial dyes

Research Findings:

  • Chromium Complexation: Metallized dyes like the target compound exhibit superior lightfastness (Grade 6–7 on ISO scale) compared to non-metallized analogs (Grade 3–4) due to electron delocalization via metal coordination .
  • Nitro vs. Amino Groups: Nitro groups (target compound, 70210-24-1) impart brighter hues but lower washfastness than amino-substituted dyes (6428-26-8), which form stronger hydrogen bonds with substrates .
  • Commercial Use : The trisodium naphthalenedisulphonate derivative (C34H24N8O14S3·3Na) is marketed as Acid Brown 144, highlighting its niche in pH-resistant dyeing processes .

Biological Activity

Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate, commonly referred to as a synthetic dye, is characterized by its complex chemical structure and notable biological activities. This compound has garnered interest due to its potential applications in various fields, including medicine, environmental science, and food technology.

  • CAS Number : 72152-59-1
  • Molecular Formula : C13H9N3O10S.2Na
  • Molecular Weight : Approximately 395.34 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a variety of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.

PathogenInhibition Zone (mm)Concentration Tested (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis.

Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound at concentrations of 50 µM resulted in a significant increase in cell death compared to untreated controls.

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It acts as a free radical scavenger, which can protect cellular components from oxidative damage.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

  • Interaction with Proteins : Studies suggest that the compound can bind to proteins, altering their function and leading to cellular stress.
  • Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases.

Toxicological Considerations

While the compound shows promise in various applications, its toxicity profile must be thoroughly assessed. Preliminary studies indicate potential cytotoxic effects at higher concentrations, necessitating careful evaluation before clinical use.

Q & A

What are the recommended synthetic routes for synthesizing this azo dye, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of disodium azo dyes typically involves azo coupling reactions , where a diazonium salt reacts with a coupling agent (e.g., phenolic or aromatic amine derivatives). For this compound:

  • Diazotization : A nitro-substituted aniline derivative is diazotized using nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C).
  • Coupling : The diazonium salt reacts with 2,4-dihydroxy-5-sulphonatobenzoate under alkaline pH (8–10) to favor electrophilic substitution at the para position relative to hydroxyl groups.
  • Optimization : Key parameters include pH control (to direct coupling regioselectivity), temperature (to minimize side reactions), and stoichiometric ratios. Evidence from analogous azo dyes suggests that sulfonate groups enhance water solubility, simplifying purification .

Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Azo dyes exhibit strong absorbance in the visible range (400–600 nm) due to π→π* transitions in the azo (-N=N-) chromophore. Solvent polarity and pH effects on λmax can be analyzed to study electronic interactions .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl, aromatic, and sulfonate groups). Deuterated DMSO or water is recommended due to the compound’s high solubility .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. Challenges include obtaining high-quality crystals due to ionic sulfonate groups, which may require counterion screening or co-crystallization agents .

How can researchers reconcile discrepancies in reported solubility data for this compound?

Methodological Answer:
reports a solubility of 16.14 g/L at 20°C , but variations may arise due to:

  • Purity : Impurities (e.g., unreacted starting materials) alter solubility. Use HPLC or TLC to verify purity.
  • Temperature Control : Ensure precise thermostatic conditions (±0.1°C) during measurements.
  • Ionic Strength : Solubility in buffered vs. pure water systems may differ. For reproducibility, specify buffer composition (e.g., phosphate, acetate) .
ConditionSolubility (g/L)Reference
Pure water, 20°C16.14
0.1M phosphate buffer14.2Hypothetical

What experimental challenges arise in crystallizing this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges : High hydrophilicity from sulfonate groups complicates crystallization. Ionic interactions dominate, leading to amorphous precipitates.
  • Solutions :
    • Use mixed solvents (e.g., water/ethanol) to reduce polarity.
    • Introduce counterions (e.g., Na⁺/K⁺) to stabilize the lattice.
    • SHELXL refines twinned or low-resolution data via constraints (e.g., fixing bond lengths/angles) and validates hydrogen-bonding networks .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 25–60°C) in buffers (pH 2–12). Monitor via UV-Vis for hypsochromic shifts (azo group protonation) or absorbance loss (degradation).
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Azo bonds typically degrade above 200°C, but sulfonate groups may lower thermal stability .
  • Light Sensitivity : Conduct photostability tests under UV/visible light; azo dyes are prone to photoisomerization (trans→cis) .

What analytical approaches resolve isomeric forms or tautomeric equilibria in this compound?

Methodological Answer:

  • Tautomerism : The hydroxyl and azo groups may exhibit keto-enol tautomerism. Use ¹H NMR in D₂O to observe exchangeable protons or variable-temperature NMR to slow equilibration.
  • Isomer Separation : Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., tetrabutylammonium bromide) resolves positional isomers. MS/MS confirms fragmentation patterns .

How can computational methods predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electrophilic sites (e.g., azo group reactivity).
  • Molecular Docking : Screen against protein databases (e.g., PDB) to assess binding affinity for enzymes (e.g., azoreductases). Validate with in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.